Methyl 4-acetamido-3-iodobenzoate
Overview
Description
“Methyl 4-acetamido-3-iodobenzoate” is a chemical compound with the molecular formula C10H10INO3 and a molecular weight of 319.11. It is a white to yellow solid at room temperature1.
Synthesis Analysis
The synthesis of “Methyl 4-acetamido-3-iodobenzoate” is not explicitly mentioned in the search results. However, a related compound, “Methyl 4-iodobenzoate”, can be prepared by the Fischer esterification of 4-iodobenzoic acid with methanol2. This might provide a clue for the synthesis of “Methyl 4-acetamido-3-iodobenzoate”.Molecular Structure Analysis
The InChI code for “Methyl 4-acetamido-3-iodobenzoate” is 1S/C10H10INO3/c1-6(13)12-9-4-3-7(5-8(9)11)10(14)15-2/h3-5H,1-2H3,(H,12,13)1. This indicates that the compound contains an iodine atom, a methyl group, an acetamido group, and a benzoate group.
Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 4-acetamido-3-iodobenzoate” are not detailed in the search results. However, it’s known that aryl-iodide functionality of related compounds like “Methyl 4-iodobenzoate” may undergo coupling reactions2.Physical And Chemical Properties Analysis
“Methyl 4-acetamido-3-iodobenzoate” is a white to yellow solid at room temperature1. It has a purity of 95%1. The compound has a molecular weight of 319.11.Safety And Hazards
The safety information for “Methyl 4-acetamido-3-iodobenzoate” indicates that it may be harmful if swallowed (H302)1. Precautionary measures include washing thoroughly after handling, not eating or drinking while using this product, and rinsing mouth if swallowed1.
Future Directions
The future directions for “Methyl 4-acetamido-3-iodobenzoate” are not explicitly mentioned in the search results. However, given its potential use in proteomics research3, it could be a subject of future studies in this field.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
methyl 4-acetamido-3-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO3/c1-6(13)12-9-4-3-7(5-8(9)11)10(14)15-2/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTQNEZTXKVCML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571168 | |
Record name | Methyl 4-acetamido-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-acetamido-3-iodobenzoate | |
CAS RN |
190071-23-9 | |
Record name | Methyl 4-acetamido-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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